N1-cyclopentyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Overview
Description
N1-cyclopentyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. CPI-455 is a member of the oxalamide family of compounds that are known for their anticancer properties. The purpose of
Mechanism of Action
The exact mechanism of action of CPI-455 is not fully understood. However, it has been shown to inhibit the activity of lysine-specific demethylase 1A (LSD1), which is an enzyme that plays a key role in the epigenetic regulation of gene expression. By inhibiting LSD1, CPI-455 can alter the expression of genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CPI-455 has also been shown to inhibit the growth of cancer cells in vivo in mouse models. In addition, CPI-455 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPI-455 for lab experiments is its potency against a wide range of cancer cell lines. This makes it a useful tool for studying the molecular mechanisms of cancer cell proliferation and survival. However, one limitation of CPI-455 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research on CPI-455. One direction is to further investigate its mechanism of action and its effects on gene expression in cancer cells. Another direction is to test its efficacy in combination with other anticancer drugs. Finally, future studies should aim to evaluate the safety and efficacy of CPI-455 in clinical trials.
Scientific Research Applications
CPI-455 has been shown to have potent antiproliferative activity against a wide range of cancer cell lines in preclinical studies. It has been found to be particularly effective against acute myeloid leukemia (AML) cell lines. CPI-455 has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for an anticancer drug.
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(26)23-16-7-2-3-8-16)22-14-18(19-10-5-13-27-19)24-12-11-15-6-1-4-9-17(15)24/h1,4-6,9-10,13,16,18H,2-3,7-8,11-12,14H2,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGYRYYGWPWPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.